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Compound of Interest

5-(Bromomethyl)-2-methylpyridine
Compound Name:
hydrobromide

Cat. No.: B1291643

For researchers, scientists, and professionals in drug development, precise analytical data is
paramount for the accurate identification and characterization of chemical compounds. This
guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR)
and mass spectrometry (MS) data for 5-(Bromomethyl)-2-methylpyridine hydrobromide.
Due to the limited availability of public experimental spectra for this specific compound, this
guide presents a combination of predicted data and experimental data from closely related
analogs. Furthermore, a comparison with common alternative brominating agents, N-
Bromosuccinimide (NBS) and Pyridinium tribromide, is included to offer a broader analytical

perspective.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data points for 5-
(Bromomethyl)-2-methylpyridine hydrobromide and its alternatives.

Table 1: *H NMR Data Comparison
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Compound Proton (*H)

Chemical Shift (5,
ppm) - Multiplicity
Predicted/Reported

5-(Bromomethyl)-2-

methylpyridine Pyridine-H3 ~7.8 d
hydrobromide
Pyridine-H4 ~8.2 d
Pyridine-H6 ~8.5 s
-CHz2Br ~4.6 S
-CHs ~2.6 S
N-Bromosuccinimide
-CH2-CH2- 2.87 s
(NBS)
Pyridinium tribromide Pyridine-H (ortho) ~8.9 d
Pyridine-H (para) ~8.7 t
Pyridine-H (meta) ~8.2 t

Table 2: 13C NMR Data Comparison
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Compound

Carbon (*3C)

Chemical Shift (8, ppm) -
Predicted/Reported

5-(Bromomethyl)-2-

methylpyridine hydrobromide Pyridine-C2 18
Pyridine-C3 ~125

Pyridine-C4 ~140

Pyridine-C5 ~135

Pyridine-C6 ~150

-CH2Br ~30

-CHs ~20

N-Bromosuccinimide (NBS) -C=0 1775
-CH2-CHz2- 28.5

Pyridinium tribromide Pyridine-C (ortho) ~145

Pyridine-C (para)

~145

Pyridine-C (meta)

~128

Table 3: Mass Spectrometry Data Comparison
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Molecular Key
Molecular . Expected .
Compound Weight ( g/mol Fragmentation
Formula [M+H]* (m/z)
) lons (m/z)
5-
106 (loss of Br),
(Bromomethyl)-2 185.99/187.99
o C7HqBrz2N 266.96[1] 92 (loss of
-methylpyridine (free base)
) CH2Br)
hydrobromide
N- 98 (succinimide
Bromosuccinimid  CaH4BrNO2z 177.98 177.95/179.95 radical), 79/81
e (NBS) (Br)
79/81 (Br),
159/161/163
Pyridinium o (Brz2),
] ) CsHeBrsN 319.82[2] 79.9 (pyridine)
tribromide 239/241/243/245
(Br3)~ (in

negative mode)

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass

spectrometry data for small organic molecules like 5-(Bromomethyl)-2-methylpyridine

hydrobromide. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-ds, D20, or CDsOD). The choice of solvent is critical

to avoid interfering signals.

e Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

e H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemicalbook.com/SpectrumEN_3430-13-5_1HNMR.htm
https://www.benchchem.com/product/b1291643?utm_src=pdf-body
https://www.benchchem.com/product/b1291643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

o The spectral width should encompass the expected chemical shift range (typically 0-10
ppm for H).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum to obtain singlets for each unique carbon atom.

o Alarger number of scans is typically required due to the lower natural abundance of the
13C isotope.

o The spectral width should cover the expected range for organic molecules (typically 0-200
ppm for 13C).

o Data Processing: Process the raw data using appropriate software. This involves Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small
amount of formic acid to promote protonation for positive ion mode.

¢ Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
o Data Acquisition:
o Infuse the sample solution directly into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*. For pyridinium tribromide, negative ion mode would be used to detect the
tribromide anion.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
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e Fragmentation Analysis (MS/MS):

To obtain structural information, perform tandem mass spectrometry (MS/MS).

(¢]

Select the [M+H]* ion of the analyte as the precursor ion.

[¢]

Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with

[¢]

an inert gas (e.g., argon or nitrogen).

[e]

Acquire the product ion spectrum to identify the characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a novel organic

compound using NMR and mass spectrometry.
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Caption: Workflow for Compound Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1291643?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemicalbook.com/SpectrumEN_3430-13-5_1HNMR.htm
https://www.benchchem.com/product/b1291643#nmr-and-mass-spectrometry-data-for-5-bromomethyl-2-methylpyridine-hydrobromide
https://www.benchchem.com/product/b1291643#nmr-and-mass-spectrometry-data-for-5-bromomethyl-2-methylpyridine-hydrobromide
https://www.benchchem.com/product/b1291643#nmr-and-mass-spectrometry-data-for-5-bromomethyl-2-methylpyridine-hydrobromide
https://www.benchchem.com/product/b1291643#nmr-and-mass-spectrometry-data-for-5-bromomethyl-2-methylpyridine-hydrobromide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

